
ethyl dodec-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl dodec-3-enoate, also known as ethyl (3Z)-dodec-3-enoate, is a long-chain fatty acid ethyl ester. It is characterized by the presence of a double bond at the third carbon position in the dodecenoic acid chain, which is esterified with ethanol. This compound has the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.36 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl dodec-3-enoate can be synthesized through the esterification of dodecenoic acid with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. These reactors allow for the efficient conversion of dodecenoic acid and ethanol to this compound under controlled temperature and pressure conditions. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl dodec-3-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, esters.
Applications De Recherche Scientifique
Ethyl dodec-3-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and enzymatic reactions.
Medicine: It is investigated for its potential antimicrobial properties.
Industry: It is used in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of ethyl dodec-3-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The ester group can also undergo hydrolysis to release dodecenoic acid, which may exert additional biological effects .
Comparaison Avec Des Composés Similaires
Ethyl dodec-3-enoate can be compared with other similar compounds, such as:
Ethyl dodec-2-enoate: Another long-chain fatty acid ethyl ester with a double bond at the second carbon position.
Ethyl dodecanoate: A saturated fatty acid ethyl ester without any double bonds.
Ethyl oleate: An unsaturated fatty acid ethyl ester with a double bond at the ninth carbon position
This compound is unique due to the position of its double bond, which influences its reactivity and biological activity. The presence of the double bond at the third carbon position makes it more susceptible to specific chemical reactions compared to its saturated counterparts .
Propriétés
Numéro CAS |
79837-93-7 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
ethyl dodec-3-enoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h11-12H,3-10,13H2,1-2H3 |
Clé InChI |
WBVHALHNKCOOIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)

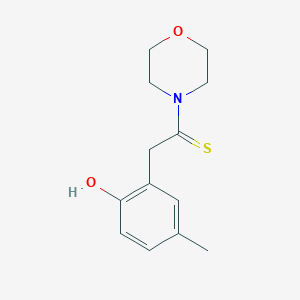
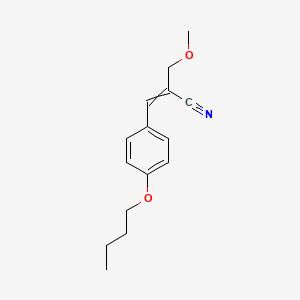
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
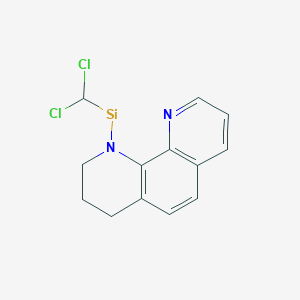
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
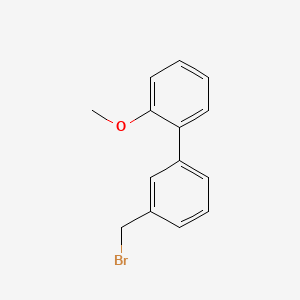
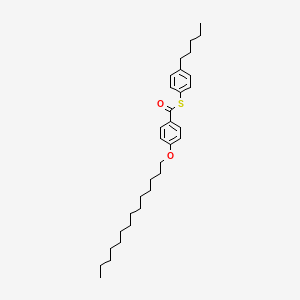
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)



